molecular formula C17H34O3 B14488228 Formic acid;hexadec-11-en-1-ol CAS No. 65202-09-7

Formic acid;hexadec-11-en-1-ol

Cat. No.: B14488228
CAS No.: 65202-09-7
M. Wt: 286.4 g/mol
InChI Key: WDQDRTRMIURVSC-UHFFFAOYSA-N
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Description

Formic acid (HCOOH) is the simplest carboxylic acid, characterized by its pungent odor and high acidity (pKa = 3.75). It is miscible with water and widely used in agriculture, textiles, and chemical synthesis . Its structure (HCOOH) enables unique reactivity, including acting as a reducing agent and participating in microbial metabolism as a carbon source .

Hexadec-11-en-1-ol (C₁₆H₃₂O) is an unsaturated fatty alcohol with a double bond at position 11. The (Z)-isomer (CAS 56683-54-6) has a molecular weight of 240.42 g/mol and is implicated in biological systems, such as algal volatile organic compound (VOC) synthesis . Its structure confers distinct physicochemical properties compared to saturated analogs, including lower melting points and higher reactivity toward oxidation .

Properties

CAS No.

65202-09-7

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

formic acid;hexadec-11-en-1-ol

InChI

InChI=1S/C16H32O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;2-1-3/h5-6,17H,2-4,7-16H2,1H3;1H,(H,2,3)

InChI Key

WDQDRTRMIURVSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCO.C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadec-11-en-1-ol can be achieved through various methods. One common approach involves the reduction of hexadec-11-yn-1-ol, which can be synthesized from dodecane-1,12-diol . The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of formic acid is primarily achieved through the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Hexadec-11-en-1-ol can be produced on an industrial scale through the hydrogenation of hexadec-11-yn-1-ol, using a similar process as described for the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Formic acid;hexadec-11-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Acid catalysts such as sulfuric acid are often used in esterification reactions.

Major Products

    Oxidation: Carbon dioxide, water, hexadec-11-enal, hexadec-11-enoic acid.

    Reduction: Hexadecan-1-ol.

    Substitution: Formate esters.

Comparison with Similar Compounds

Key Differences :

  • Formic acid’s higher acidity and smaller molecular size enhance its role in niche biological processes, such as pH homeostasis in thermoacidophilic methanotrophs .
  • Acetic acid’s lower volatility and milder acidity make it preferable in food and pharmaceutical industries .

Hexadec-11-en-1-ol vs. Hexadecan-1-ol

Property Hexadec-11-en-1-ol (Z) Hexadecan-1-ol
Molecular Formula C₁₆H₃₂O C₁₆H₃₄O
Molecular Weight (g/mol) 240.42 242.44
Structure Unsaturated (C11 double bond) Saturated
Reactivity Prone to oxidation; forms acetates via esterification Stable; used in surfactants and emollients
Biological Role Found in algal volatiles and pheromone synthesis Major component of lipid membranes and industrial lubricants

Key Differences :

  • The double bond in hexadec-11-en-1-ol increases its metabolic versatility in algae and insects but reduces thermal stability compared to hexadecan-1-ol .
  • Saturated hexadecan-1-ol (cetyl alcohol) is industrially favored for its emulsifying properties and higher melting point (~49–50°C) .

Research Findings

Formic Acid in Microbial Metabolism

  • Methylacidiphilum sp. RTK17.1 utilizes formic acid as a sole carbon/energy source under acidic conditions (pH 1.5–3.0) while maintaining a near-neutral intracellular pH (6.5) . Transcriptome data revealed upregulation of stress-response genes (e.g., heat shock proteins) during formate metabolism, suggesting adaptive mechanisms to oxidative stress .
  • Contrastingly, obligate methanotrophs like Methylosinus trichosporium lack formate dehydrogenase activity, limiting their metabolic flexibility .

Hexadec-11-en-1-ol in Natural Systems

  • In the coralline red alga Amphiroa rigida, hexadec-11-en-1-ol derivatives (e.g., (Z)-hexadec-11-en-1-ol) are oxidation products of fatty acids, contributing to algal VOCs and defense mechanisms .
  • Synthetic applications include pheromone production, where the (Z)-isomer’s stereochemistry is critical for biological activity .

Data Tables

Table 1. Physical Properties of Formic Acid and Related Acids

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
Formic Acid 46.03 100.8 8.4
Acetic Acid 60.05 118 16.6
Propionic Acid 74.08 141 -21

Table 2. Fatty Alcohols: Structural and Functional Comparison

Compound Double Bond Position Key Application
Hexadec-11-en-1-ol (Z) 11 (Z) Pheromones, algal volatiles
Hexadec-9-en-1-ol 9 Industrial lubricants
Hexadecan-1-ol None Cosmetics, surfactants

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